molecular formula C12H16N4OS B5496356 N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride

N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride

Numéro de catalogue B5496356
Poids moléculaire: 264.35 g/mol
Clé InChI: MGXRBMIVLLJDGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride, also known as OTS964, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mécanisme D'action

N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride inhibits TOPK by binding to the ATP-binding site of the kinase. The binding of N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride induces a conformational change in TOPK, leading to the inhibition of its activity. TOPK is involved in various cellular processes, including cell cycle progression, DNA damage response, and apoptosis. Inhibition of TOPK by N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride leads to the activation of the p38 MAPK pathway, which induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride has been shown to have potent antitumor activity in vitro and in vivo. It induces apoptosis and cell cycle arrest in cancer cells, leading to the suppression of cancer cell proliferation and tumor growth. N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride has also been shown to inhibit cancer cell migration and invasion, which are important steps in the metastatic process. In addition, N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride has been shown to sensitize cancer cells to radiation therapy and chemotherapy, suggesting that it could be used in combination with other anticancer agents.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride is a potent and selective inhibitor of TOPK, making it an attractive target for cancer therapy. It has shown promising results in preclinical studies, and its mechanism of action has been well characterized. However, like any other experimental drug, there are limitations to its use in lab experiments. One of the main limitations is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans. In addition, the optimal dosing and administration schedule of N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride have not been fully established, which could affect its effectiveness in clinical trials.

Orientations Futures

For research could include the identification of biomarkers that could predict the response to N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride, the development of more potent and selective TOPK inhibitors, and the exploration of new therapeutic combinations that could enhance the effectiveness of N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride in cancer treatment.
Conclusion:
N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. Its mechanism of action involves the inhibition of TOPK, leading to the suppression of cancer cell proliferation, migration, invasion, and tumor growth. Although there are limitations to its use in lab experiments, N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride is an attractive target for cancer therapy, and its potential for clinical use is currently being evaluated in ongoing clinical trials. Further research is needed to fully understand its mechanism of action and to optimize its use in cancer treatment.

Méthodes De Synthèse

N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the thienopyrimidine ring system, followed by the introduction of the oxazepane moiety. The final step involves the formation of the dihydrochloride salt. The synthesis has been reported in the literature and can be carried out on a gram scale with moderate to good yields.

Applications De Recherche Scientifique

N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of TOPK (T-LAK cell-originated protein kinase), a serine/threonine kinase that is overexpressed in many types of cancer. Inhibition of TOPK leads to the suppression of cancer cell proliferation, migration, invasion, and tumor growth. N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride has shown potent activity against various types of cancer cells, including breast, lung, colon, prostate, and pancreatic cancer cells. In preclinical studies, N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride has demonstrated significant antitumor activity in xenograft models of human cancer.

Propriétés

IUPAC Name

N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-4-18-12-10(1)11(15-8-16-12)14-6-9-5-13-2-3-17-7-9/h1,4,8-9,13H,2-3,5-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXRBMIVLLJDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)CNC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.